

Unveiling the Isoform Selectivity Profile of PI3K-IN-31: A Technical Guide

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Compound of Interest		
Compound Name:	PI3K-IN-31	
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This technical guide provides a comprehensive overview of the isoform selectivity profile of **PI3K-IN-31**, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Understanding the specific interactions of this compound with the various PI3K isoforms is critical for its development and application in targeted therapies. This document presents quantitative inhibitory data, detailed experimental methodologies for assessing isoform selectivity, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data: Isoform Selectivity of PI3K-IN-31

The inhibitory activity of **PI3K-IN-31** against the four Class I PI3K isoforms (α , β , γ , and δ) has been quantified to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.

PI3K Isoform	IC50 (nM)
ΡΙ3Κα	3.7[1][2]
РІЗКβ	74[1][2]
РІЗКу	14.6[1][2]
ΡΙ3Κδ	9.9[1][2]



Table 1: Inhibitory activity (IC50) of **PI3K-IN-31** against Class I PI3K isoforms. Data indicates a high potency against PI3K α , with moderate to low activity against the other isoforms.

Experimental Protocols for Determining Isoform Selectivity

The determination of the isoform selectivity of PI3K inhibitors like **PI3K-IN-31** relies on robust and specific biochemical assays. Below are detailed methodologies for two common types of assays used in the field: a radiometric assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Radiometric PI3K Inhibition Assay

This method directly measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by the PI3K enzyme using a radiolabeled ATP analog.

Materials:

- Purified recombinant PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 γ , p110 δ /p85 α)
- Phosphatidylinositol (PI) substrate
- [y-32P]ATP
- Assay buffer: 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.25 mM EDTA
- PI3K-IN-31 at various concentrations
- Reaction termination solution: 100 µl of 0.1 M HCl
- Extraction solution: 200 μl of chloroform/methanol (1:1) and 500 μl of 2M KCl
- Scintillation counter

Procedure:

• Prepare a reaction mixture containing the assay buffer, 170 μg/ml phosphatidylinositol, and the desired concentration of the PI3K isoform.



- Add PI3K-IN-31 at a range of concentrations (e.g., from 3 nM to 10 μM in half-log increments) to the reaction mixture.
- Initiate the kinase reaction by adding 50 μ M ATP supplemented with 0.1 μ Ci of [γ -32P]ATP per assay.
- Incubate the reaction at 25°C for 20 minutes.
- Terminate the reaction by adding 100 µl of 0.1 M HCl.
- Extract the phosphorylated lipids by adding a mixture of 200 μl of chloroform/methanol (1:1) and 500 μl of 2M KCl.
- After phase separation, collect the organic phase containing the radiolabeled phospholipid product.
- Quantify the amount of incorporated radioactivity using a scintillation counter.
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Adapta™ Universal Kinase Assay (TR-FRET)

This high-throughput assay detects the formation of ADP, a product of the kinase reaction, using a TR-FRET-based method.

Materials:

- Purified recombinant PI3K isoforms
- PI(4,5)P2 substrate
- ATP
- Adapta™ Eu-anti-ADP Antibody
- Adapta[™] Alexa Fluor® 647-labeled ADP Tracer
- TR-FRET detection buffer



- PI3K-IN-31 at various concentrations
- Microplate reader capable of TR-FRET measurements

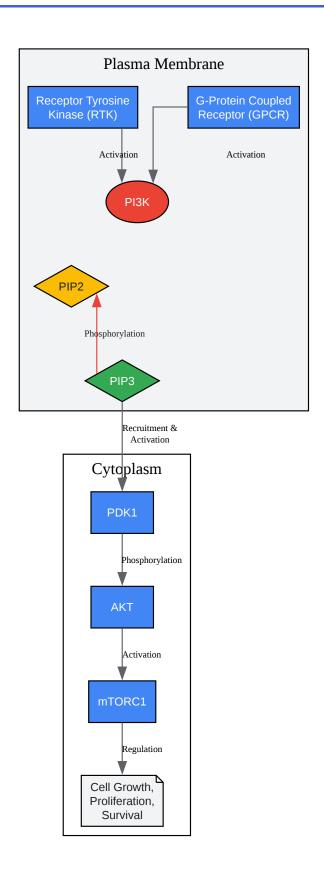
Procedure:

- Perform the kinase reaction in a total volume of 10 μL in a 384-well plate. The reaction mixture should contain the PI3K enzyme, PI(4,5)P2 substrate, ATP, and varying concentrations of **PI3K-IN-31**.
- Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
- Stop the kinase reaction by adding 5 μL of a solution containing EDTA, the Eu-anti-ADP antibody, and the Alexa Fluor® 647-labeled ADP tracer in TR-FRET detection buffer.
- Incubate the plate for 30 minutes at room temperature to allow for the development of the detection signal.
- Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible microplate reader. The signal is inversely proportional to the amount of ADP produced.
- Calculate the percentage of inhibition for each concentration of PI3K-IN-31 and determine the IC50 values as described for the radiometric assay.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the context and methodologies, the following diagrams have been generated using Graphviz.

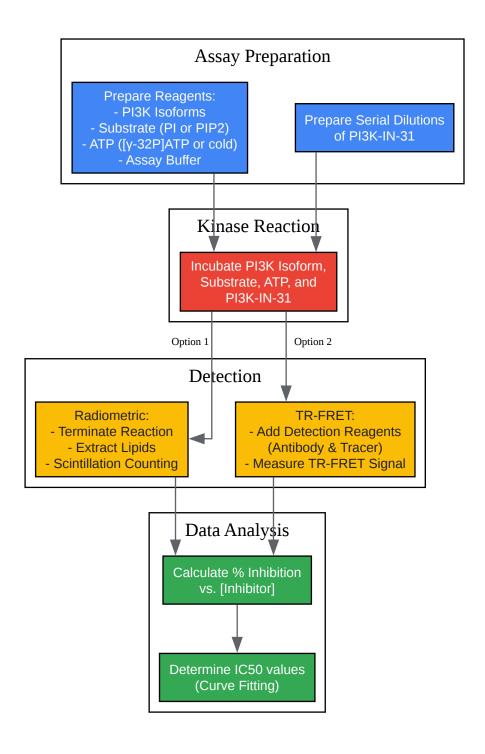




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Caption: Simplified PI3K signaling pathway.





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Caption: General workflow for determining PI3K inhibitor IC50 values.



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